molecular formula C15H10BrCl2NO3 B7468870 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate

Cat. No.: B7468870
M. Wt: 403.1 g/mol
InChI Key: CFUZVZSQJZEEAL-UHFFFAOYSA-N
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Description

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate is a chemical compound that features a combination of dichloroaniline and bromobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate typically involves the reaction of 2,5-dichloroaniline with 3-bromobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications in the development of pharmaceuticals. Its structure can be modified to create analogs with therapeutic properties.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves its interaction with specific molecular targets. The dichloroaniline moiety can bind to enzymes or receptors, altering their activity. The bromobenzoate part of the molecule may facilitate cellular uptake or enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to similar compounds, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate is unique due to the presence of both dichloroaniline and bromobenzoate moieties. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-10-3-1-2-9(6-10)15(21)22-8-14(20)19-13-7-11(17)4-5-12(13)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZVZSQJZEEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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